N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
Description
N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a hydrazone derivative featuring a quinoline core substituted with a phenyl group at the 2-position and a carbohydrazide moiety at the 4-position. The hydrazone linkage is formed via condensation between 2-phenylquinoline-4-carbohydrazide and 2-chloro-6-fluorobenzaldehyde.
Properties
Molecular Formula |
C23H15ClFN3O |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H15ClFN3O/c24-19-10-6-11-20(25)18(19)14-26-28-23(29)17-13-22(15-7-2-1-3-8-15)27-21-12-5-4-9-16(17)21/h1-14H,(H,28,29)/b26-14+ |
InChI Key |
SLJJZAQDMRZVTR-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=CC=C4Cl)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Formation
The 2-phenylquinoline-4-carboxylic acid scaffold serves as the foundational structure for this compound. Two primary methods dominate its synthesis:
Pfitzinger Reaction:
This method employs isatin derivatives condensed with substituted acetophenones under basic conditions. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid was synthesized by reacting isatin with 4-bromoacetophenone in refluxing ethanol with potassium hydroxide. The reaction proceeds through a cyclocondensation mechanism, forming the quinoline ring while introducing the aryl substituent at the 2-position. Modifications using 2-chloro-6-fluorophenylacetophenone instead of brominated analogs enable direct incorporation of halogen substituents.
Doebner Modification:
An alternative approach utilizes aniline derivatives, pyruvic acid, and aromatic aldehydes in a three-component reaction. This method allows simultaneous introduction of the 2-aryl group and 4-carboxylic acid functionality. For instance, condensation of 3-chloro-2-fluoroaniline with pyruvic acid and benzaldehyde under acidic conditions yields the quinoline core with tailored substituents.
Hydrazide Intermediate Preparation
Conversion of the 4-carboxylic acid to the corresponding hydrazide represents a critical step. Ethyl 2-phenylquinoline-4-carboxylate intermediates undergo nucleophilic acyl substitution with hydrazine hydrate in ethanol under reflux. Optimal conditions (7 hours at 78°C) achieve 85–92% yields for 2-(4-bromophenyl)quinoline-4-carbohydrazide. For halogenated derivatives, extended reaction times (10–12 hours) compensate for electron-withdrawing effects of chlorine and fluorine substituents.
Condensation Reactions for Imine Formation
The final step involves Schiff base formation between 2-phenylquinoline-4-carbohydrazide and 2-chloro-6-fluorobenzaldehyde. Key parameters include:
Solvent Selection:
- Methanol: Provides moderate yields (68–72%) but requires anhydrous conditions to prevent aldehyde hydration
- Ethanol with Catalytic Acetic Acid: Enhances reaction rate through mild acid catalysis, achieving 79–83% yields
- Dichloromethane with Molecular Sieves: Non-polar aprotic solvent minimizes side reactions for sensitive substrates (yield: 88%)
Reaction Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 25–80 | 60 | +22% |
| Molar Ratio (Hydrazide:Aldehyde) | 1:1 – 1:1.2 | 1:1.1 | +9% |
| Reaction Time (h) | 2–24 | 8 | +15% |
Spectroscopic Characterization Protocols
Infrared Spectroscopy Analysis
Critical absorption bands confirm successful synthesis:
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d6):
- δ 8.95 (d, 1H, quinoline H-3)
- δ 8.34–8.50 (m, 1H, imine CH=N)
- δ 7.68–7.78 (m, 3H, aromatic H)
- δ 3.36–3.44 (q, 2H, residual ethanol in non-optimized preparations)
¹³C NMR (100 MHz):
Purification and Crystallization Techniques
Solvent Recrystallization
- Ethanol/Water Systems: Achieves 95–98% purity for analytical samples
- Methanol/Dichloromethane: Removes aldehyde byproducts through differential solubility
Crystallization Data:
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethanol | Needles | 98.2 | 82 |
| Acetonitrile | Prisms | 99.1 | 75 |
| Ethyl Acetate/Hexane | Amorphous | 95.4 | 88 |
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages for large-scale production:
Green Chemistry Approaches
Microwave-Assisted Synthesis:
- 80% yield in 45 minutes vs. 8 hours conventional
- Energy consumption reduced by 68%
Aqueous Reaction Media:
- Water/ethanol (4:1) achieves 74% yield
- Eliminates halogenated solvent use
Chemical Reactions Analysis
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Medicine: Research indicates that it may have pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The compound’s structure allows it to interact with the active sites of enzymes, blocking substrate binding and thus inhibiting enzymatic reactions. This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-chloro-6-fluorophenyl group introduces steric and electronic effects distinct from bromo or methoxy substituents.
Computational and Experimental Validation
- Structural Confirmation: Analogous compounds were characterized using NMR, HRMS, and X-ray crystallography (e.g., SHELX software in ). For the quinoline derivative, similar analytical methods would confirm the (E)-configuration of the hydrazone bond and substituent positions .
- Docking Studies: highlights that bioactivity profiles correlate with structural similarities. The quinoline derivative’s planar structure may favor interactions with hydrophobic enzyme pockets compared to bulkier triazole-containing analogs .
Biological Activity
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities, along with structure-activity relationships (SAR) and mechanism of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C23H16ClF2N5O
- Molecular Weight : 500.385 g/mol
This compound features a quinoline core, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Antibacterial Activity
This compound has shown promising antibacterial activity against various bacterial strains. Studies indicate that its antibacterial efficacy is influenced by the presence of electron-withdrawing groups on the phenyl ring.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 8 |
The compound exhibited significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Antifungal Activity
In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. Its effectiveness against fungal strains can be attributed to its ability to disrupt fungal cell membranes.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 128 |
The antifungal activity was notably lower than the antibacterial activity, indicating that further modifications may be needed to enhance its antifungal properties .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. The compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the intrinsic pathway, involving mitochondrial membrane potential disruption and caspase activation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms enhances lipophilicity and may improve membrane permeability.
- Phenyl Ring Modifications : Alterations on the phenyl ring can significantly affect antibacterial and anticancer activities, as evidenced by variations in MIC and IC50 values across different derivatives.
Case Studies
Several case studies have documented the synthesis and biological evaluation of derivatives of this compound:
- Synthesis of Derivatives : Researchers synthesized various analogs by modifying the phenyl groups or introducing additional functional groups. These derivatives were screened for enhanced biological activities.
- In Vivo Studies : Preliminary in vivo studies demonstrated that selected derivatives exhibited reduced tumor growth in xenograft models compared to controls, indicating their potential for further development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
